N-Desmethyltamoxifen (hydrochloride)
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Overview
Description
N-Desmethyltamoxifen (hydrochloride) is a major metabolite of tamoxifen, a selective estrogen receptor modulator. It is further metabolized into endoxifen, which is considered the major active form of tamoxifen in the body . N-Desmethyltamoxifen (hydrochloride) has a relatively low affinity for the estrogen receptor compared to tamoxifen and its other metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desmethyltamoxifen (hydrochloride) is synthesized from tamoxifen through the action of cytochrome P450 enzymes, specifically CYP2D6, CYP2C19, CYP3A4, and CYP3A5 . The reaction involves the demethylation of tamoxifen to produce N-Desmethyltamoxifen, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of N-Desmethyltamoxifen (hydrochloride) typically involves the use of large-scale bioreactors where tamoxifen is subjected to enzymatic reactions under controlled conditions. The product is then purified and converted to its hydrochloride form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyltamoxifen (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form endoxifen.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving its phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Endoxifen: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
N-Desmethyltamoxifen (hydrochloride) has several scientific research applications:
Mechanism of Action
N-Desmethyltamoxifen (hydrochloride) exerts its effects primarily through its interaction with estrogen receptors. It has a lower affinity for these receptors compared to tamoxifen but is further metabolized into endoxifen, which has a much higher affinity . Additionally, N-Desmethyltamoxifen (hydrochloride) is a potent inhibitor of protein kinase C and a regulator of ceramide metabolism in human acute myeloid leukemia cells .
Comparison with Similar Compounds
Tamoxifen: The parent compound, a selective estrogen receptor modulator.
Endoxifen: A major active metabolite with higher estrogen receptor affinity.
4-Hydroxytamoxifen: Another active metabolite with significant antiestrogenic activity.
Comparison: N-Desmethyltamoxifen (hydrochloride) is unique in its role as an intermediate metabolite that is further converted into more active forms like endoxifen and 4-hydroxytamoxifen. While it has a lower affinity for estrogen receptors compared to its metabolites, it plays a crucial role in the metabolic pathway of tamoxifen, contributing to its overall therapeutic effects .
Properties
CAS No. |
15917-66-5 |
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Molecular Formula |
C25H28ClNO |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24+; |
InChI Key |
GMLHJWZEYLTNJW-QREUMGABSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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